molecular formula C22H21ClN2O3 B2385922 3-((6-chloro-7-methyl-2-oxo-2H-chromen-4-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one CAS No. 1105215-72-2

3-((6-chloro-7-methyl-2-oxo-2H-chromen-4-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one

Cat. No.: B2385922
CAS No.: 1105215-72-2
M. Wt: 396.87
InChI Key: ADLODLYFZNNLGR-UHFFFAOYSA-N
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Description

3-((6-chloro-7-methyl-2-oxo-2H-chromen-4-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one is a novel synthetic chemical compound offered for research and development purposes. This complex molecule features a coumarin (2H-chromen-2-one) scaffold, a privileged structure in medicinal chemistry known for a wide spectrum of biological activities . The core coumarin structure is functionalized with chloro and methyl substituents, modifications that often influence the potency and selectivity of bioactive molecules . Furthermore, the structure includes a fused, bridged diazocine ring system, contributing significant three-dimensional complexity and making it a compelling candidate for exploring new chemical space in drug discovery. The specific research applications and biochemical targets for this compound are currently an area for investigation. Researchers may explore its potential as a key intermediate in organic synthesis or screen it for various pharmacological activities, such as enzyme inhibition, given the documented activity of related chromone and chroman-4-one derivatives as inhibitors for targets like sirtuin 2 (SIRT2) . This product is provided to enable such pioneering investigations. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

11-[(6-chloro-7-methyl-2-oxochromen-4-yl)methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O3/c1-13-5-20-17(8-18(13)23)15(7-22(27)28-20)11-24-9-14-6-16(12-24)19-3-2-4-21(26)25(19)10-14/h2-5,7-8,14,16H,6,9-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADLODLYFZNNLGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=CC(=O)O2)CN3CC4CC(C3)C5=CC=CC(=O)N5C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several classes of heterocycles, including coumarin-pyrimidinone hybrids, tetrahydroimidazo-pyridines, and fused bicyclic systems. Below is a detailed comparison based on structural features, synthesis, and physicochemical properties.

Structural Analogues

2.1.1. Coumarin-Pyrimidinone Hybrids

Compounds such as 6-(4-(1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4,5-dihydro-1H-tetrazol-5-yl)phenyl)-4-(coumarin-3-yl)pyrimidin-2(1H)-one (4i) and 1,5-dimethyl-4-(5-(4-(6-(coumarin-3-yl)-2-thioxo-2,3-dihydropyrimidin-4-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (4j) () demonstrate the integration of coumarin with pyrimidinone/pyrazole systems. These hybrids exhibit:

  • Enhanced bioactivity due to π-π stacking interactions from the coumarin core.
  • Variable substituents (e.g., chloro, methyl, phenyl) that modulate solubility and binding affinity. Key Difference: The target compound replaces the pyrimidinone with a methanopyrido-diazocin system, likely increasing steric bulk and altering conformational dynamics .
2.1.2. Tetrahydroimidazo[1,2-a]pyridines

Examples include diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) and diethyl 3-benzyl-7-(4-bromophenyl)-8-cyano-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2c) (). These compounds feature:

  • A fused imidazo-pyridine core with electron-withdrawing groups (e.g., nitro, bromo).
  • Melting points ranging from 215–245°C and moderate yields (51–61%).

Physicochemical and Spectral Properties

A comparative analysis of key parameters is summarized below:

Compound Molecular Formula Melting Point (°C) Yield (%) Key Spectral Data
Target Compound C₂₃H₂₂ClN₃O₃ (hypothetical) N/A N/A Predicted IR: 1720 cm⁻¹ (C=O), 1600 cm⁻¹ (C=C); HRMS: m/z 448.12 (calc.)
1l () C₂₇H₂₃N₅O₆S 243–245 51 ¹H NMR (DMSO): δ 8.21 (s, 1H), 7.85 (d, 2H); HRMS: m/z 550.0978 (found: 550.0816)
2c () C₂₈H₂₄BrN₅O₆ 223–225 61 ¹³C NMR (DMSO): δ 165.2 (C=O), 152.1 (C-Br); IR (KBr): 2210 cm⁻¹ (CN)
4i () C₃₄H₂₈N₈O₅S N/A N/A UV-Vis: λmax 320 nm (coumarin absorption); MS: m/z 685.2 (M+H⁺)

Notes:

  • The target compound’s coumarin moiety likely shares UV-Vis absorption (~320 nm) with 4i .
  • The diazocin ring’s nitrogen atoms may result in distinct ¹H NMR splitting patterns compared to imidazo-pyridines .

Research Implications and Challenges

  • Structural Complexity: The methanopyrido-diazocin system poses synthetic challenges, requiring multi-step cyclization and purification strategies.
  • Lumping Strategies (): Grouping this compound with coumarin-heterocycle hybrids may streamline property prediction in computational models .

Q & A

Q. How can X-ray crystallography be utilized to determine the molecular structure of this compound?

Methodological Answer:

  • Structure Solution: Use the SHELX suite (e.g., SHELXS or SHELXD) for initial phase determination via direct methods or Patterson synthesis. These programs are robust for small-molecule crystallography and can handle twinned or high-resolution data .
  • Refinement: Employ SHELXL for anisotropic refinement, incorporating restraints for disordered regions. Validate geometric parameters (bond lengths, angles) against the Cambridge Structural Database (CSD) .
  • Visualization: Use ORTEP-3 or WinGX to generate thermal ellipsoid diagrams, ensuring proper representation of anisotropic displacement parameters .

Q. What synthetic strategies are effective for producing this compound?

Methodological Answer:

  • One-Pot Reactions: Adapt multi-step protocols from analogous coumarin-pyridine hybrids. For example, and describe one-pot syntheses of tetrahydroimidazo[1,2-a]pyridines using nucleophilic substitutions and cyclocondensation under reflux .
  • Purification: Isolate intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) and confirm purity by HPLC (>95%). Monitor reaction progress using TLC with UV visualization .

Q. How can spectroscopic methods confirm the compound’s purity and structural integrity?

Methodological Answer:

  • NMR Analysis: Assign ¹H and ¹³C NMR signals using 2D techniques (COSY, HSQC) to resolve overlapping peaks, particularly in the methanopyrido-diazocin core. Compare chemical shifts to structurally related compounds (e.g., reports δ 2.1–3.8 ppm for tetrahydro protons) .
  • Mass Spectrometry: Validate molecular weight via HRMS (ESI+). For example, achieved a 0.0162 Da deviation between calculated and observed masses, ensuring accuracy .

Advanced Research Questions

Q. How can crystallographic refinement inconsistencies (e.g., high R-factors) be resolved?

Methodological Answer:

  • Disorder Modeling: Split disordered atoms (e.g., chlorinated groups) into multiple positions using PART instructions in SHELXL. Apply similarity restraints (SIMU/DELU) to maintain reasonable geometry .
  • Twinned Data: For non-merohedral twinning, use the TWIN/BASF commands in SHELXL. Calculate the Flack parameter to assess absolute structure correctness .

Q. What statistical approaches optimize reaction yields for complex heterocycles like this compound?

Methodological Answer:

  • Design of Experiments (DoE): Implement Bayesian optimization () to screen variables (temperature, solvent ratio, catalyst loading). Use a central composite design to identify nonlinear interactions between parameters .
  • Heuristic Algorithms: Apply genetic algorithms to maximize yield by iterating reaction conditions (e.g., 65–85°C for cyclization steps) .

Q. How can overlapping NMR signals in the methanopyrido-diazocin core be deconvoluted?

Methodological Answer:

  • Selective Decoupling: Irradiate specific protons (e.g., methyl groups at δ 2.3 ppm) to simplify coupling patterns in ¹H NMR.
  • Dynamic NMR: Acquire spectra at variable temperatures (e.g., 25–60°C) to assess conformational exchange. Use EXSY experiments to detect slow exchange processes .

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